(3R,4R)-2-(hydroxymethyl)tetrahydrofuran-2,3,4-triol

Enzyme Kinetics Carbohydrate Metabolism Substrate Specificity

D-Ribulose (CAS 488-84-6), also known as D-erythro-2-pentulose, is a rare ketopentose monosaccharide with the molecular formula C5H10O5. It serves as an intermediate in the pentose phosphate pathway and is a key substrate in D-arabitol biosynthesis.

Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol
CAS No. 488-84-6
Cat. No. B119500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-2-(hydroxymethyl)tetrahydrofuran-2,3,4-triol
CAS488-84-6
SynonymsD-Erythro-2-Pentulose;  D(-)-Ribulose;  D-Adonose;  D-Arabinulose;  D-Araboketose;  D-Erythropentulose;  D-Ribosone;  D-Erythro-2-Ketopentose
Molecular FormulaC5H10O5
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1C(C(C(O1)(CO)O)O)O
InChIInChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4-,5?/m1/s1
InChIKeyLQXVFWRQNMEDEE-ZZKAVYKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A solution in water

Structure & Identifiers


Interactive Chemical Structure Model





D-Ribulose (CAS 488-84-6): Rare Ketopentose Sugar for Niche Enzymatic and Biochemical Research


D-Ribulose (CAS 488-84-6), also known as D-erythro-2-pentulose, is a rare ketopentose monosaccharide with the molecular formula C5H10O5 [1]. It serves as an intermediate in the pentose phosphate pathway and is a key substrate in D-arabitol biosynthesis . Unlike its more common aldose counterpart D-ribose, D-ribulose exists primarily as a ketose, conferring distinct enzymatic recognition profiles and reactivity [2]. It is primarily used as a biochemical reagent in enzyme kinetics studies, metabolic pathway analysis, and as a precursor in rare sugar synthesis.

Why D-Ribulose Cannot Be Replaced by Common Sugars like D-Ribose or D-Xylulose in Research Protocols


D-Ribulose possesses a ketone functional group at the C-2 position, distinguishing it fundamentally from aldoses like D-ribose and from its diastereomer D-xylulose [1]. This structural difference results in markedly different enzyme kinetics, substrate specificities, and equilibrium constants. For instance, enzymes such as ribulokinase exhibit up to 41-fold lower Km values for D-ribulose compared to D-xylulose, directly impacting reaction rates and experimental outcomes [2]. Substituting with a non-ketose or a diastereomer can lead to erroneous kinetic parameters, altered pathway flux, or complete loss of enzymatic activity. Therefore, for precise biochemical assays and pathway studies, only D-ribulose provides the correct stereoelectronic properties required by specific enzymes and metabolic pathways.

Quantitative Differentiation of D-Ribulose vs. Closest Analogs: Enzyme Kinetics, Epimerase Equilibrium, and Substrate Specificity


41-Fold Higher Affinity for E. coli Ribulokinase Compared to D-Xylulose

E. coli ribulokinase exhibits a Km of 0.39 mM for D-ribulose, which is 41-fold lower (i.e., higher affinity) than the Km of 16 mM for its diastereomer D-xylulose [1]. This demonstrates that D-ribulose is a significantly better substrate for this kinase.

Enzyme Kinetics Carbohydrate Metabolism Substrate Specificity

8.7-Fold Higher Affinity for Bovine Liver D-Xylulokinase Compared to D-Xylulose

Bovine liver D-xylulokinase shows a Km of 0.27 mM for D-ribulose, compared to a Km of 0.14 mM for D-xylulose. This represents an 8.7-fold higher affinity for D-xylulose, but importantly demonstrates that the enzyme is functional with D-ribulose, albeit with lower catalytic efficiency [1].

Enzyme Kinetics Mammalian Metabolism Xylulose Catabolism

1.5:1 Equilibrium Ratio Favors Xylulose-5-Phosphate over Ribulose-5-Phosphate

The enzyme D-xylulose 5-phosphate-3-epimerase catalyzes the interconversion of D-ribulose 5-phosphate and D-xylulose 5-phosphate. At equilibrium, the ratio of xylulose 5-phosphate to ribulose 5-phosphate is 1.5 [1]. This indicates a thermodynamic preference for the xylulose isomer.

Pentose Phosphate Pathway Epimerase Metabolic Flux

Comparable kcat but 41-Fold Lower Km Defines Ribulokinase Specificity

While the kcat values for E. coli ribulokinase with D-ribulose and D-xylulose are comparable (255 sec-1 for D-xylulose vs. 235 sec-1 for D-ribulose) [1], the 41-fold difference in Km (0.39 mM vs. 16 mM) means the catalytic efficiency (kcat/Km) for D-ribulose is approximately 38-fold higher. This makes D-ribulose the kinetically preferred substrate despite similar turnover numbers.

Enzyme Catalysis Catalytic Efficiency Ribulokinase

Clear Enzyme Specificity for D-Ribulose Over L-Ribulose and Other Sugars

The Ydr109c protein, a D-ribulokinase from yeast, exhibits clear specificity for D-ribulose over a range of other sugars, including its enantiomer L-ribulose [1]. This stereospecificity is critical for its physiological function in D-ribulose catabolism.

Enzyme Specificity Substrate Screening D-ribulokinase

Ribitol Dehydrogenase Shows 2-Fold Higher Km for D-Ribulose vs. Ribitol

Ribitol dehydrogenase from Rhodobacter sphaeroides exhibits a Km of 12.5 mM for D-ribulose, which is twice the Km of 6.3 mM for its primary substrate ribitol [1]. This indicates that while D-ribulose is a substrate, it binds with lower affinity than the sugar alcohol.

Dehydrogenase Sugar Alcohol Metabolism Enzyme Kinetics

High-Value Application Scenarios for D-Ribulose Based on Quantitative Differentiation Evidence


Enzymatic Studies of Pentose Phosphate Pathway Epimerases

D-Ribulose is the essential substrate for characterizing D-xylulose 5-phosphate-3-epimerase, a key enzyme in the non-oxidative phase of the pentose phosphate pathway. The established equilibrium ratio of 1.5:1 (xylulose-5-phosphate:ribulose-5-phosphate) serves as a critical benchmark for validating enzyme activity and metabolic flux models [1]. Researchers studying this pathway require authentic D-ribulose to ensure accurate kinetic and equilibrium measurements, as substituting with analogs like D-xylulose would invert the reaction direction and produce incorrect flux data.

Biocatalytic Production of Rare Sugars and Sugar Alcohols

D-Ribulose is a central intermediate in the enzymatic production of valuable rare sugars such as D-arabitol and D-xylulose. Enzymes like D-arabitol dehydrogenase (ARD1p) specifically utilize D-ribulose as a substrate in the reverse reaction [1]. Given its 41-fold higher affinity for E. coli ribulokinase compared to D-xylulose, D-ribulose is the preferred starting material for developing high-yield biocatalytic cascades aimed at synthesizing D-arabitol or fluorinated sugar analogues [2]. Its use in these pathways is supported by quantitative enzyme kinetics data, enabling rational process optimization.

Synthesis of Fluorinated Carbohydrate Analogues for Enzymology

D-Ribulose serves as the foundational scaffold for synthesizing deoxyfluorinated analogues like 1-deoxy-1-fluoro-D-ribulose (1DFRu) and 3-deoxy-3-fluoro-D-ribulose (3DFRu) [1]. These fluorinated probes are designed to possess increased metabolic stability compared to natural sugars, making them invaluable tools for studying enzyme mechanisms and metabolic pathways. The unique ketone functionality at C-2 of D-ribulose provides a distinct chemical handle for selective fluorination, which is not possible with the corresponding aldose (D-ribose).

Investigating Antiviral and Antitumor Compound Intermediates

D-Ribulose is recognized as a potential intermediate in the synthesis of nucleoside analogues with antiviral and antitumor activities [1]. Its rare ketopentose structure provides a unique chiral pool for constructing modified nucleosides that may evade viral resistance mechanisms. Research groups focused on medicinal chemistry of nucleoside analogues should procure high-purity D-ribulose (≥97.0% by HPLC) to ensure the stereochemical fidelity of their synthetic intermediates [2]. While direct IC50/EC50 data for D-ribulose itself is limited, its role as a precursor to bioactive molecules is well-documented.

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